Benzododecinium chloride
Overview
Description
Benzododecinium chloride is a quaternary ammonium compound widely used as an antiseptic and disinfectant. It is known for its effectiveness against a broad spectrum of microorganisms, making it a valuable component in various pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
Benzododecinium chloride is primarily used as an antiseptic/disinfectant compound . It targets a broad range of microorganisms, including bacteria and fungi, disrupting their cellular processes and leading to their destruction .
Mode of Action
As a quaternary ammonium compound, it is believed to interact with the cell membrane of microorganisms, disrupting its integrity and leading to cell death .
Biochemical Pathways
Its antiseptic and disinfectant properties suggest that it interferes with essential biochemical processes in microorganisms, such as cell wall synthesis and energy production .
Result of Action
The primary result of this compound’s action is the destruction of harmful microorganisms on the skin or other surfaces . This makes it effective in preventing infection in wounds and reducing the risk of disease transmission .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it may be less effective in the presence of organic matter. Additionally, its stability and effectiveness may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Benzododecinium chloride is a quaternary ammonium ion obtained by methylation of N-benzyl-N-methyldodecan-1-amine It is known that quaternary ammonium compounds like this compound can interact with proteins and other biomolecules, often disrupting their function .
Cellular Effects
It is known that similar compounds, such as benzalkonium chloride, have been shown to have toxic effects on ocular structures in animal and laboratory studies .
Molecular Mechanism
It is known that similar compounds, such as benzalkonium chloride, act as phase-transfer catalysts, an important technology in the synthesis of organic compounds, including drugs .
Metabolic Pathways
It is known that similar compounds, such as benzodiazepines, undergo metabolic pathways involving hepatic oxidation and reduction by cytochrome P450, and glucuronide conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzododecinium chloride is typically synthesized through the quaternization of dodecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or chloroform under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzododecinium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various alkylated derivatives, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
Benzododecinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: Incorporated into antiseptic formulations for wound care and surgical scrubs.
Industry: Utilized in the formulation of cleaning agents and disinfectants for various surfaces
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetrimonium chloride
- Benzododecinium bromide
Uniqueness
Compared to similar compounds, benzododecinium chloride is particularly effective in applications requiring high antimicrobial activity and low toxicity. Its unique structure allows for better interaction with microbial cell membranes, enhancing its disinfectant properties .
This compound stands out due to its broad-spectrum efficacy and versatility in various applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIROUFYLSSYDX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
Record name | Benzododecinium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6028492, DTXSID2040787 | |
Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyldodecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
139-07-1, 68424-85-1 | |
Record name | Benzyldodecyldimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzododecinium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cequartyl A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85508 | |
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Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyldodecylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzododecinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZODODECINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A751G47H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BDMDAC, a quaternary ammonium compound (QAC), targets the bacterial cytoplasmic membrane. [] It interacts with the membrane through ionic and hydrophobic interactions, leading to changes in membrane properties and function. [] This interaction causes cellular disruption and loss of membrane integrity, ultimately resulting in the leakage of essential intracellular constituents and cell death. []
A: While the cytoplasmic membrane is the primary target, research suggests BDMDAC can also impact other cellular processes. In Pseudomonas fluorescens, it was found to induce changes in cell surface hydrophobicity and affect the release of intracellular potassium. [] Additionally, studies on Escherichia coli revealed BDMDAC's ability to cause magnesium ion leakage, destabilizing the outer membrane, and ATP leakage, ultimately leading to respiratory inhibition. []
A: Research on Pseudomonas fluorescens suggests that the bactericidal effects of BDMDAC occur without causing detectable changes in OMP expression. []
A: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate its structural features. [, ] Surface-enhanced Raman scattering (SERS) has also been successfully used to detect BDMDAC at low concentrations. []
A: Yes, research highlights the use of BDMDAC in conjunction with various materials for enhanced applications. One study successfully incorporated BDMDAC into a gel polymer electrolyte using poly(methyl methacrylate-maleic anhydride) as a polymer matrix and propylene carbonate as a plasticizer. [] This modification led to improved plasticized retention levels and ionic conductivity. [] Another study demonstrated the efficacy of BDMDAC-coated microparticles for biofilm control. [] These particles, prepared using the layer-by-layer self-assembly technique with polyethyleneimine and sodium polystyrene sulfonate, exhibited significant stability and effectively controlled microbial growth. []
ANone: The provided research primarily focuses on the antimicrobial and anticorrosion properties of BDMDAC. Further investigation is required to explore its potential catalytic properties and related applications.
A: While not extensively covered in the provided papers, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies can be valuable tools to understand BDMDAC's interactions with its targets and predict its activity. [, ]
A: The length of the alkyl chain in BDMDAC plays a crucial role in its antimicrobial activity. Studies comparing various quaternary ammonium compounds (QACs) have shown that longer alkyl chains generally correspond to higher antimicrobial potency, particularly against bacteria. [, ] This trend is likely due to the increased hydrophobicity conferred by longer alkyl chains, facilitating stronger interactions with the bacterial cell membrane.
A: Yes, the benzene ring in BDMDAC contributes significantly to its activity through noncovalent interactions like cation-π and π-π interactions. [] These interactions are crucial for the self-assembly of BDMDAC into various aggregate structures, which can influence its antimicrobial efficacy.
A: While specific data on BDMDAC’s stability under various conditions is limited in the provided research, one study demonstrated a biocidal carrier structure with significant stability. [] This structure, consisting of BDMDAC coated on polystyrene microparticles, only released 15% of the biocide when submerged in water for 18 months. [] Further research is needed to fully elucidate BDMDAC’s stability profile.
ANone: The provided research predominantly focuses on BDMDAC's in vitro activity and its application as a disinfectant. Further investigation is needed to thoroughly understand its PK/PD profile.
A: Research has shown that the MIC of BDMDAC against Pseudomonas fluorescens is 20 mg/L. [] This indicates the minimum concentration of BDMDAC required to inhibit the growth of this particular bacterial species.
A: The MBC of BDMDAC against Pseudomonas fluorescens has been determined to be 10 mg/L. [] This signifies the minimum concentration needed to kill the bacteria.
A: Yes, studies have explored the efficacy of BDMDAC against biofilms. One study investigated its effectiveness against Pseudomonas fluorescens biofilms using BDMDAC-coated microparticles. [] The results showed that these microparticles, loaded with varying concentrations of BDMDAC, could significantly reduce biofilm viability. []
ANone: While the research provided does not delve into specific resistance mechanisms for BDMDAC, it is known that bacteria can develop resistance to QACs. Common resistance mechanisms include efflux pumps, which expel the biocide from the cell, and modifications to the cell membrane that reduce biocide binding.
A: While the provided articles highlight BDMDAC as a low-toxicity alternative biocide, [] one study reported contact dermatitis caused by benzalkonium chloride, a closely related QAC containing BDMDAC. [] Further research is necessary to fully understand its potential toxicological effects.
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